2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile
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Overview
Description
2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile is a complex organic compound that features a pyrazole ring, an azetidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways within biological systems. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile include other pyrazole derivatives, azetidine derivatives, and benzonitrile derivatives. Some examples are:
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-Bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole
- 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H16N4O2S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile |
InChI |
InChI=1S/C15H16N4O2S/c1-12-7-17-18(8-12)9-13-10-19(11-13)22(20,21)15-5-3-2-4-14(15)6-16/h2-5,7-8,13H,9-11H2,1H3 |
InChI Key |
OTSMMFCEBCAELB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=CC=C3C#N |
Origin of Product |
United States |
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